molecular formula C6H7ClN2 B067803 (4-Chloropyridin-2-yl)methanamine CAS No. 180748-30-5

(4-Chloropyridin-2-yl)methanamine

Cat. No. B067803
M. Wt: 142.58 g/mol
InChI Key: FZCYDUZIHRNWSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that incorporate chloro and amino functionalities onto the pyridine ring. For instance, the synthesis of diamino derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine utilizes [1,3]-dipolar cycloaddition reactions, demonstrating the versatility of pyridine derivatives in stabilizing complex molecular scaffolds (Bucci et al., 2018).

Molecular Structure Analysis

The crystal and molecular structure analysis of similar compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, reveals detailed insights into the arrangement of atoms and the spatial orientation. Such studies often highlight intermolecular hydrogen bonds and other non-covalent interactions that contribute to the stability and reactivity of the molecule (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (4-Chloropyridin-2-yl)methanamine derivatives showcase the reactivity of the pyridine nucleus towards various reagents. For instance, selective bromination and subsequent reactions can lead to the formation of complex structures, highlighting the compound's versatility in organic synthesis (Jasouri et al., 2010).

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives have been synthesized and shown to exhibit remarkable photocytotoxicity in red light to cancer cell lines. These complexes are absorbed by the nucleus of cells and interact with DNA, leading to apoptosis via reactive oxygen species generation. This property makes them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).

  • Anticonvulsant Agents : Schiff bases of (pyridin-3-yl)methanamine have been synthesized and evaluated for anticonvulsant activity. Some of these compounds have shown significant seizure protection, making them potential anticonvulsant agents (Pandey & Srivastava, 2011).

  • Selective Inhibitors for Lysyl Oxidase-like 2 (LOXL2) : Compounds derived from (pyridin-4-yl)methanamine have been found to selectively inhibit LOXL2, a critical enzyme involved in the cross-linking of collagens and elastin in the extracellular matrix. This selective inhibition is vital for therapeutic targeting of fibrotic diseases and cancer (Hutchinson et al., 2017).

  • DNA Cleavage and Photochemical Properties : (pyridin-2-yl)methanamine derivatives have been studied for their ability to undergo photo-induced redox reactions, leading to DNA cleavage. These findings have potential implications in the development of therapeutic agents that can be activated by light (Draksharapu et al., 2012).

  • Metal Complexes and Catalysis : Pyridin-2-yl)methanamine has been used to synthesize various metal complexes. These complexes have been studied for their structural properties and potential catalytic applications, including ring-opening polymerization of lactides and other catalytic transformations (Roffe et al., 2016).

  • Selective Detection of Metal Ions : Products formed from the reaction of (pyridin-2-yl)methanamine with other compounds have been reported to selectively detect mercury and nickel ions, which could be useful in environmental monitoring and healthcare applications (Aggrwal et al., 2021).

Safety And Hazards

“(4-Chloropyridin-2-yl)methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYDUZIHRNWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627846
Record name 1-(4-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyridin-2-yl)methanamine

CAS RN

180748-30-5
Record name 1-(4-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
GR Gnawali, K Okumura, K Perez, R Gallagher… - Medicinal Chemistry …, 2022 - Springer
Compound VBT-5445 was identified as an inhibitor to block the association of Pim and the protein Enhancer of Decapping 3 (EDC3), a Pim substrate, which normally functions to …
Number of citations: 3 link.springer.com
P Comba, S Hunoldt, M Morgen, J Pietzsch… - Inorganic …, 2013 - ACS Publications
Pentadentate bispidine ligands (3,7-diazabicyclo[3.3.1]nonanes) are optimized for maximum complex stability and facile functionalization with respect to their coupling to biological …
Number of citations: 57 pubs.acs.org
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org

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